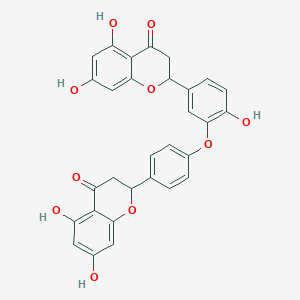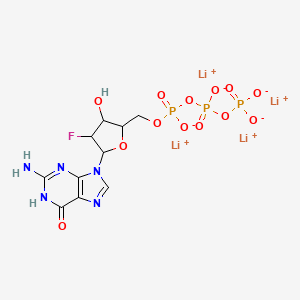
Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- is a modified nucleotide analog. It is structurally similar to guanosine triphosphate but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- typically involves multi-step organic synthesis. The starting material is often guanosine, which undergoes selective fluorination at the 2’ position. This is followed by phosphorylation to introduce the triphosphate group. The reaction conditions usually require the use of protective groups to prevent unwanted side reactions and high-purity reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized nucleotides, while substitution reactions can produce a range of modified nucleotides with different functional groups.
科学的研究の応用
Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: Potential therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
作用機序
The mechanism of action of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- involves its incorporation into nucleic acids. The fluorine modification at the 2’ position affects the compound’s interaction with enzymes and other biomolecules. This can lead to the inhibition of nucleic acid synthesis or the alteration of enzyme activity, depending on the specific context. The compound targets various molecular pathways, including those involved in DNA replication and repair.
類似化合物との比較
Similar Compounds
Guanosine triphosphate: The parent compound, without the fluorine modification.
2’-Deoxyguanosine triphosphate: Lacks the hydroxyl group at the 2’ position but does not have the fluorine atom.
Fluorodeoxyuridine triphosphate: Another fluorinated nucleotide analog used in similar applications.
Uniqueness
The presence of the fluorine atom at the 2’ position in Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- imparts unique properties, such as increased stability and altered reactivity. These characteristics make it particularly valuable in applications where traditional nucleotides may not be suitable.
特性
IUPAC Name |
tetralithium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN5O13P3.4Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;;/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOLJZVLZBIRPD-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FLi4N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
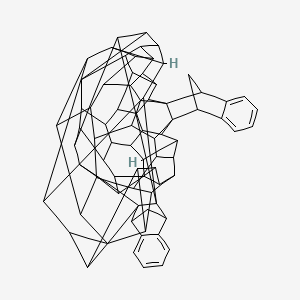
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
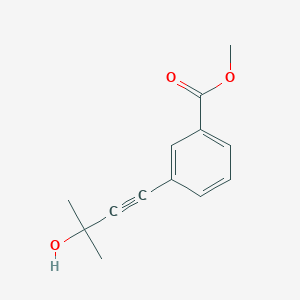
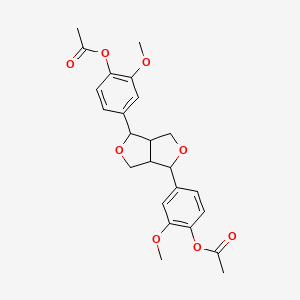
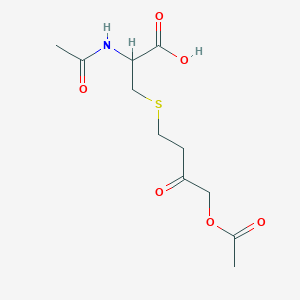
![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)
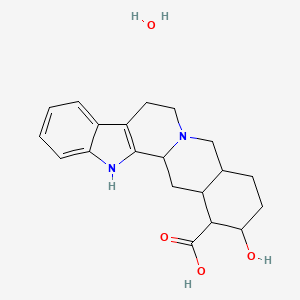
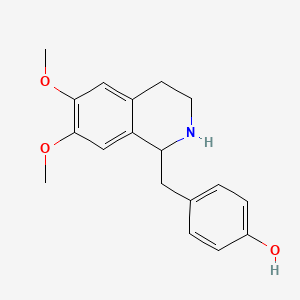
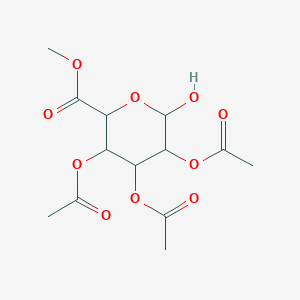

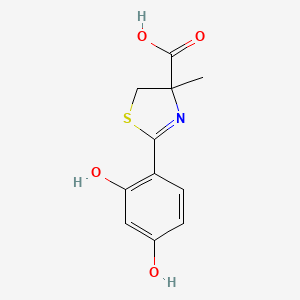
acetic acid](/img/structure/B12323114.png)

